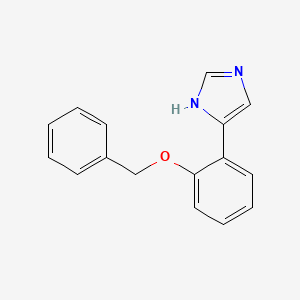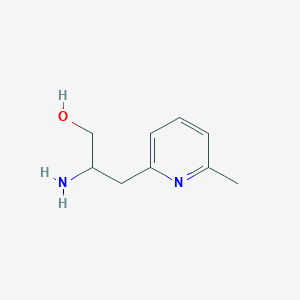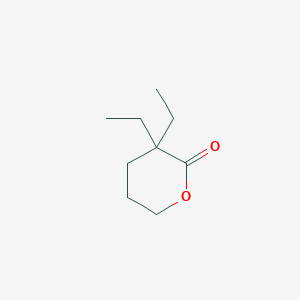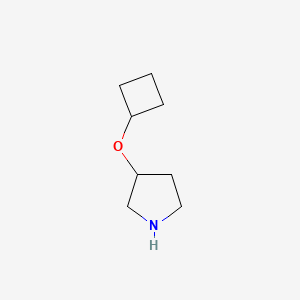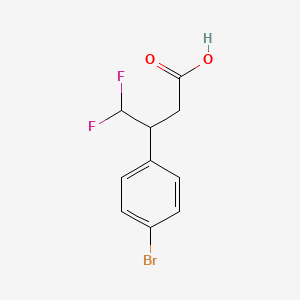
3-(4-Bromophenyl)-4,4-difluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-4,4-difluorobutanoic acid is an organic compound characterized by the presence of a bromophenyl group and two fluorine atoms attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 3-(4-Bromophenyl)-4,4-difluorobutanoic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced catalytic systems and controlled reaction environments to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-4,4-difluorobutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 3-(4-Bromophenyl)-4,4-difluorobutanoic acid exerts its effects involves interactions with molecular targets and pathways. The bromophenyl group and difluorobutanoic acid chain can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bromophenyl derivatives and difluorobutanoic acid analogs. Examples include:
- 3-(4-Bromophenyl)propionic acid
- 4-(4-Bromophenyl)thiazol-2-amine derivatives
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness
3-(4-Bromophenyl)-4,4-difluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrF2O2 |
|---|---|
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C10H9BrF2O2/c11-7-3-1-6(2-4-7)8(10(12)13)5-9(14)15/h1-4,8,10H,5H2,(H,14,15) |
Clé InChI |
CDNSOBGSYFEUTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)O)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


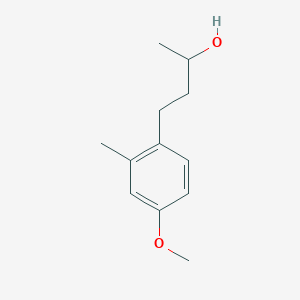
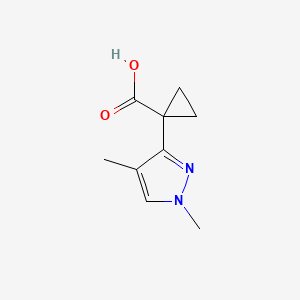
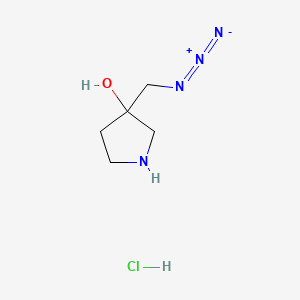
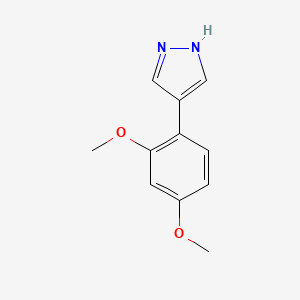
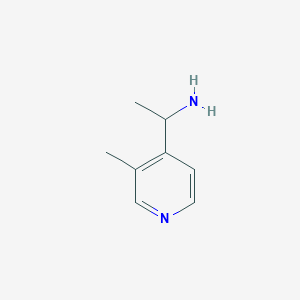

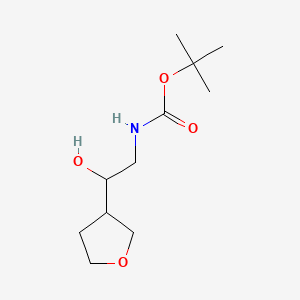

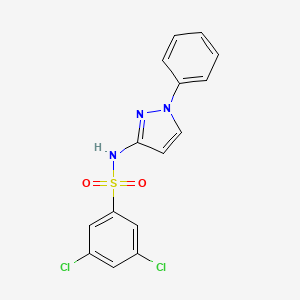
![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)
